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(2R)-2-(azetidin-1-yl)propan-1-ol

Cat. No.: B13895234
M. Wt: 115.17 g/mol
InChI Key: FVLFVONOIGORQV-ZCFIWIBFSA-N
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Description

Significance of Four-Membered Heterocycles in Modern Organic Synthesis

Four-membered heterocycles, which are cyclic compounds containing at least one atom other than carbon within a four-membered ring, are crucial building blocks in modern organic synthesis. numberanalytics.com Their significance stems from their unique combination of ring strain and conformational properties, which imparts distinct reactivity and structural features. rsc.orgrsc.org These strained ring systems, including azetidines (containing nitrogen), oxetanes (containing oxygen), and thietanes (containing sulfur), offer a three-dimensional structural diversity that is highly sought after in the development of complex molecules. eurekaselect.comrsc.org

The inherent ring strain in these compounds, estimated to be around 25.2 kcal/mol for azetidine (B1206935), makes them valuable synthetic intermediates that can undergo a variety of ring-opening, expansion, and contraction reactions. rsc.org This reactivity allows chemists to access a wide array of more complex molecular architectures. numberanalytics.comnih.gov Despite the challenges associated with their synthesis due to this strain, significant advancements have been made in developing synthetic methods, including cyclization reactions, [2+2] cycloadditions, and ring expansions. numberanalytics.comrsc.orgmagtech.com.cn

In medicinal chemistry, the incorporation of four-membered heterocycles into drug candidates has been shown to improve properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov Their rigid structures can help to lock a molecule into a specific conformation, which is often crucial for potent and selective biological activity. researchgate.net Consequently, these heterocycles are found in a growing number of pharmaceuticals and are considered privileged scaffolds in drug discovery. numberanalytics.comsciencedaily.comlifechemicals.com

Importance of Chirality and Stereocontrol in Chemical Synthesis

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological systems. nih.govrijournals.com Many biological molecules, including amino acids, sugars, and the building blocks of DNA and proteins, are chiral. nih.gov As a result, the interaction of chiral drug molecules with their biological targets is often highly stereospecific, meaning that one enantiomer (one of the non-superimposable mirror images) may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. numberanalytics.comnih.gov

This critical role of stereochemistry has led to a significant emphasis on stereocontrol in modern organic synthesis. rijournals.com The ability to selectively synthesize a single desired stereoisomer of a chiral molecule is paramount in the development of safe and effective pharmaceuticals, agrochemicals, and other functional materials. numberanalytics.com The U.S. Food and Drug Administration (FDA) established guidelines in 1992 that underscore the importance of understanding and controlling the stereochemistry of chiral drugs, requiring the characterization of each enantiomer. nih.govnih.gov

To achieve this level of control, chemists employ various strategies, including asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. researchgate.net Chiral pool synthesis, which utilizes readily available chiral starting materials from natural sources, is another important approach. researchgate.net The development of these methods has been instrumental in advancing drug discovery and enabling the synthesis of complex, stereochemically defined molecules. nih.gov

Overview of (2R)-2-(azetidin-1-yl)propan-1-ol within Chiral Azetidine Scaffolds

Within the broader class of chiral azetidines, the compound This compound represents a specific and valuable building block. The azetidine ring, a saturated four-membered heterocycle containing a nitrogen atom, is a key structural motif in numerous biologically active compounds. nih.govfrontiersin.org The chirality at the C2 position of the propanol (B110389) side chain, designated as (R), introduces a specific three-dimensional arrangement that can be crucial for its utility in the synthesis of more complex chiral molecules.

The synthesis of chiral azetidines like This compound is a focus of significant research, with various synthetic routes being developed to produce them in an enantiomerically pure form. nih.govepa.gov These methods often involve the use of chiral starting materials or asymmetric catalytic processes to ensure the desired stereochemistry. nih.gov

The presence of both a hydroxyl group and a secondary amine within the azetidine ring provides two reactive sites for further chemical modification. This dual functionality makes This compound a versatile intermediate for the construction of a diverse range of molecular scaffolds, particularly in the field of medicinal chemistry where the precise spatial arrangement of functional groups is critical for biological activity. sciencedaily.comnih.gov

Below is a table summarizing the key properties of This compound and related compounds.

PropertyThis compound(2S)-2-(azetidin-1-yl)propan-1-ol2-(azetidin-1-yl)propan-1-ol (B2891598) (racemic)
Molecular Formula C6H13NOC6H13NO labcompare.comC6H13NO sigmaaldrich.com
Molecular Weight 115.17 g/mol 115.17 g/mol 115.17 g/mol
CAS Number Not available1352306-22-9 bldpharm.com1849348-02-2 sigmaaldrich.com
Purity ≥97% labcompare.com≥97% labcompare.com0.97 sigmaaldrich.com
Physical Form Not specifiedNot specifiedcolourless liquid sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B13895234 (2R)-2-(azetidin-1-yl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R)-2-(azetidin-1-yl)propan-1-ol

InChI

InChI=1S/C6H13NO/c1-6(5-8)7-3-2-4-7/h6,8H,2-5H2,1H3/t6-/m1/s1

InChI Key

FVLFVONOIGORQV-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CO)N1CCC1

Canonical SMILES

CC(CO)N1CCC1

Origin of Product

United States

Stereochemical Aspects and Chiral Recognition

Determination of Absolute Configuration (Beyond basic identification, focusing on advanced techniques)

The unambiguous assignment of the (R) configuration at the stereocenter of 2-(azetidin-1-yl)propan-1-ol (B2891598) is crucial. While basic spectroscopic methods provide initial characterization, advanced chiroptical techniques are essential for definitive stereochemical elucidation. These methods are particularly powerful for complex molecules where the chiral center is in proximity to a flexible heterocyclic ring.

Advanced techniques for determining the absolute configuration of chiral amino alcohols like (2R)-2-(azetidin-1-yl)propan-1-ol include:

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined with a high degree of confidence.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet light. Similar to VCD, the comparison of experimental and computationally predicted ECD spectra allows for the assignment of the absolute configuration. This method is particularly useful when the molecule contains chromophores that absorb in the UV-Vis region.

X-ray Crystallography: When a single crystal of a chiral compound or a suitable derivative can be obtained, X-ray diffraction provides an unambiguous determination of the absolute configuration. The Flack parameter, derived from the diffraction data, is a key indicator of the correctness of the assigned stereochemistry. For instance, the absolute stereochemistry of a related 2,4-cis-disubstituted azetidine (B1206935) derivative has been confirmed using this method.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: The use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) in NMR spectroscopy can be a powerful tool for determining absolute configuration. These agents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of NMR signals. The differential chemical shifts observed for the diastereomeric complexes can be correlated with the absolute configuration of the analyte.

Stereocontrol in Synthetic Pathways (Diastereo- and Enantioselective Induction)

The synthesis of this compound with high enantiopurity requires carefully designed stereoselective strategies. The control of stereochemistry can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.

Enantioselective Synthesis: The enantioselective synthesis of 2-substituted azetidines is a well-established field, with several methods applicable to the synthesis of the target molecule. nih.govacs.orgacs.orgresearchgate.netnih.govuni-muenchen.deadelaide.edu.au One common approach involves the use of a chiral pool, starting from readily available enantiopure precursors such as amino acids. For example, the synthesis of chiral azetidin-3-ones has been achieved from natural amino acids, which can then be further functionalized. nih.gov

Another powerful strategy is asymmetric catalysis. Metal-catalyzed reactions, such as the copper-catalyzed boryl allylation of azetines, have been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. nih.gov Similarly, gold-catalyzed intermolecular oxidation of alkynes offers a route to chiral azetidin-3-ones. nih.gov

Diastereoselective Synthesis: In cases where the azetidine ring is already substituted, the introduction of the 2-hydroxypropyl group must be controlled to achieve the desired diastereomer. The inherent stereochemistry of the substituted azetidine can direct the approach of the incoming reagents. For example, the reduction of a ketone precursor to the alcohol can be influenced by the steric and electronic properties of the substituents on the azetidine ring.

The synthesis of substituted azetidines often yields a mixture of cis and trans isomers. The desired isomer can often be favored by carefully selecting the reaction conditions. For instance, the intramolecular cyclization of γ-amino alcohols has been shown to produce enantiopure cis-substituted azetidines. acs.org

A variety of synthetic methods for producing substituted azetidines are summarized in the table below:

Synthetic MethodKey Features
Reduction of β-lactamsA common and efficient method for the synthesis of azetidines. acs.org
Intramolecular Cyclization of γ-amino alcoholsCan produce enantiopure cis-substituted azetidines. acs.org
Asymmetric CatalysisMethods like copper-catalyzed boryl allylation and gold-catalyzed oxidation provide routes to chiral azetidines. nih.govnih.gov
Use of Chiral PoolStarting from enantiopure precursors like amino acids. nih.gov

Conformational Analysis of the Azetidine Ring System and Propanol (B110389) Side Chain

The four-membered azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the preferred conformation are influenced by the substituents on the ring. The propanol side chain also possesses conformational flexibility due to rotation around the C-C and C-O bonds.

Advanced NMR techniques are invaluable for probing the conformational landscape of this compound in solution.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proximities between protons. By measuring the NOE enhancements between protons on the azetidine ring and the propanol side chain, it is possible to deduce the preferred relative orientation of these two moieties.

Coupling Constant Analysis: The magnitude of vicinal proton-proton coupling constants (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Careful analysis of the coupling constants of the azetidine ring protons can provide information about the degree of ring puckering.

Variable Temperature NMR: Studying the NMR spectra at different temperatures can provide insights into the dynamic processes occurring in the molecule, such as ring inversion or rotation around single bonds. Changes in chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters of these conformational equilibria.

For example, variable temperature NMR studies on other substituted azetidines have been used to investigate conformational changes in the ring. adelaide.edu.au

Computational chemistry provides a powerful complementary tool to experimental studies for understanding the conformational preferences of this compound.

Molecular Mechanics (MM): MM methods can be used to rapidly scan the conformational space of the molecule and identify low-energy conformers.

Density Functional Theory (DFT): DFT calculations provide more accurate energies and geometries for the identified conformers. These calculations can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the dynamic behavior of the molecule over time, providing a more complete picture of the conformational landscape and the transitions between different conformations.

Impact of Substituent Effects on Stereoselectivity and Ring Dynamics

Substituents on the azetidine ring or the propanol side chain can have a profound impact on the stereoselectivity of reactions and the dynamics of the azetidine ring.

Effects on Stereoselectivity: Substituents can influence the stereochemical outcome of reactions by:

Steric Hindrance: Bulky substituents can block one face of the molecule, directing the approach of reagents to the less hindered face.

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the reactivity of the molecule and influence the transition state energies of competing reaction pathways.

Chelation Control: Substituents containing heteroatoms can coordinate to a metal catalyst, leading to a more rigid transition state and higher stereoselectivity.

Effects on Ring Dynamics: Substituents can affect the puckering of the azetidine ring and the barrier to ring inversion. For example, bulky substituents may prefer to occupy an equatorial position to minimize steric interactions, which can lock the ring in a specific conformation. The nature of the substituent on the nitrogen atom is also known to influence the ring-opening reactions of azetidines, highlighting the role of electronics in ring stability.

Reactivity and Chemical Transformations of 2r 2 Azetidin 1 Yl Propan 1 Ol

Azetidine (B1206935) Ring Reactivity

The reactivity of the azetidine ring is largely dictated by its inherent ring strain, which makes it susceptible to reactions that relieve this strain. nih.govresearchgate.net While more stable than its three-membered counterpart, aziridine (B145994), the azetidine moiety can undergo various transformations upon activation. researchgate.net

Nucleophilic Ring-Opening Reactions

The azetidine ring in its native state is relatively stable and generally requires activation to facilitate nucleophilic attack. acs.org This activation is typically achieved by converting the tertiary amine of the azetidine into a quaternary azetidinium salt, for example, through alkylation with reagents like methyl trifluoromethanesulfonate. labcompare.com This transformation creates a good leaving group and renders the ring susceptible to cleavage.

The ring-opening of these activated azetidinium ions by nucleophiles is a key reaction. nih.gov The regioselectivity of the attack—that is, which carbon-nitrogen bond is broken—is governed by a combination of electronic and steric factors related to the substituents on the ring. acs.org In unsymmetrically substituted azetidines, nucleophiles may attack at either the C2 or C4 position. For 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. acs.org The process is stereoselective and often proceeds via an SN2 mechanism, resulting in functionalized linear amines. nih.gov A variety of nucleophiles, including azides, amines, and acetates, have been successfully employed in these ring-opening reactions. labcompare.com

Electrophilic Activation and Subsequent Transformations

While nucleophilic attack on an activated ring is common, the azetidine ring itself can be made to act as an electrophile. This strategy allows for the direct attachment of the azetidine motif to various nucleophilic scaffolds. biosynth.com Reagents such as azetidinyl trichloroacetimidates can be activated, potentially by a Lewis acid, to generate a carbocationic intermediate that is stabilized by the nitrogen atom. mdpi.com This electrophilic azetidinylating agent can then react with a wide range of nucleophiles, providing a modular method for synthesizing complex azetidine-containing molecules. biosynth.commdpi.com This approach is significant in medicinal chemistry for the "any-stage" installation of the valuable azetidine ring into bioactive compounds. biosynth.com

Stability and Strain Energy Considerations

The azetidine ring possesses significant ring-strain energy, estimated to be around 25.2 kcal/mol. organic-chemistry.org This value is comparable to that of other strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (26.7 kcal/mol), and substantially higher than that of less-strained rings such as pyrrolidine (B122466) (5.8 kcal/mol). organic-chemistry.org This considerable strain energy is a driving force for the ring's reactivity, particularly in ring-opening reactions. nih.govresearchgate.net

Despite the strain, the four-membered ring is significantly more stable and easier to handle than the highly reactive aziridine ring. nih.govresearchgate.net However, this inherent strain can lead to chemical stability issues under certain conditions, such as acidic environments. mdpi.com The protonation of the azetidine nitrogen can precede an intramolecular, acid-mediated ring-opening decomposition, where a pendant functional group acts as the nucleophile. mdpi.com The pKa of the azetidine nitrogen is a critical factor in its stability; for instance, N-phenylazetidines have been shown to be less stable than N-pyridyl analogues due to differences in the basicity of the azetidine nitrogen. mdpi.com

Table 1: Comparative Ring Strain Energies

Heterocycle Ring Strain Energy (kcal/mol)
Piperidine 0
Pyrrolidine 5.8
Azetidine 25.2
Cyclobutane 26.4
Aziridine 26.7
Cyclopropane 27.6

This table presents the approximate ring strain energies for azetidine and related cyclic compounds, illustrating the significant strain inherent in the four-membered ring system. organic-chemistry.org

Functional Group Interconversions at the Propanol (B110389) Side Chain

The (2R)-2-(azetidin-1-yl)propan-1-ol molecule features a primary alcohol on its side chain, which serves as a versatile handle for a variety of chemical modifications independent of the azetidine ring's reactivity.

Selective Oxidation Reactions (e.g., of the alcohol moiety)

The primary alcohol of the propanol side chain can be selectively oxidized to yield either the corresponding aldehyde, (2R)-2-(azetidin-1-yl)propanal, or the carboxylic acid, (2R)-2-(azetidin-1-yl)propanoic acid. The synthesis of the hydrochloride salt of 2-(azetidin-1-yl)propanoic acid has been documented, confirming the feasibility of this oxidation. biosynth.com Standard oxidation protocols can be employed, with the choice of reagent determining the final oxidation state. Milder reagents would favor the formation of the aldehyde, while stronger oxidizing agents would lead to the carboxylic acid. The radiolytic oxidation of propan-1-ol, for example, yields propionaldehyde (B47417) and propionic acid, among other products. rsc.org

Derivatization of the Hydroxyl Group (e.g., esterification, etherification)

The hydroxyl group is amenable to standard derivatization reactions such as esterification and etherification.

Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid (or its more reactive derivatives, like acyl chlorides or anhydrides). These reactions can be catalyzed by acids or enzymes. medcraveonline.commedcraveonline.com For example, methods like the Mitsunobu reaction, which utilizes a phosphine (B1218219) and an azodicarboxylate, are effective for the esterification of alcohols. medcraveonline.com

Etherification: The formation of an ether from the primary alcohol is also a common transformation. This can be achieved through various methods, including the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide. The synthesis of related azetidine derivatives, such as 2-[3-(propan-2-yloxy)azetidin-1-yl]ethan-1-ol, demonstrates that the hydroxyl group on an azetidine side chain can be converted into an ether. uni.lu Furthermore, protection of the hydroxyl group as a trityl ether is a documented step in the synthesis of some complex azetidines, highlighting a specific type of etherification. nih.gov

Table 2: Potential Transformations of the Propanol Side Chain

Reaction Type Reagents/Conditions Product Type
Oxidation Mild Oxidizing Agent (e.g., PCC, DMP) Aldehyde
Strong Oxidizing Agent (e.g., KMnO4, Jones Reagent) Carboxylic Acid
Esterification Carboxylic Acid, Acid Catalyst Ester
Acyl Halide/Anhydride, Base Ester
Mitsunobu Reaction (PPh3, DEAD) Ester
Etherification Williamson Synthesis (NaH, Alkyl Halide) Ether

This table summarizes potential synthetic transformations targeting the primary alcohol of this compound.

Reactions Involving the Azetidine Nitrogen

The lone pair of electrons on the azetidine nitrogen atom makes it a nucleophilic center, readily participating in reactions with various electrophiles. This reactivity allows for the introduction of a wide array of substituents, thereby modifying the compound's steric and electronic properties. Such modifications are pivotal in the design of specialized molecules, including potential therapeutic agents and chiral ligands for asymmetric catalysis.

N-Alkylation and N-Acylation Strategies

The secondary amine of the azetidine ring in this compound can be readily functionalized through N-alkylation and N-acylation reactions. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Typically, this is achieved by reacting the azetidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base serves to deprotonate the nitrogen, enhancing its nucleophilicity and facilitating the displacement of the halide leaving group. While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, general methods for the N-alkylation of secondary amines are well-established and applicable. For instance, the N-alkylation of primary or secondary amines by alkyl halides is a common strategy for the synthesis of tertiary amines. chemscene.com

A related strategy involves the use of a polymer-bound triphenylphosphine (B44618) reagent in a one-pot, two-step synthesis of secondary amines from an alkyl azide (B81097) and a reactive alkyl halide, which proceeds through an iminophosphorane intermediate. acs.org Although this method is for the synthesis of secondary amines, the underlying principles of nucleophilic attack by a nitrogen species on an alkyl halide are relevant.

In the context of related azetidine structures, research has shown the N-alkylation of secondary amines with reagents like bromoacetonitrile. acs.org Another study demonstrated the diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles, highlighting the influence of the N-substituent on the stereochemical outcome. acs.org

N-Acylation: The introduction of an acyl group (R-C=O) onto the azetidine nitrogen is another key transformation. This is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides. The reaction of acyl chlorides with amines is generally rapid and exothermic, often requiring a base to neutralize the hydrogen chloride byproduct. researchgate.netrsc.orgrsc.org Similarly, acid anhydrides react with amines to form amides, with the byproduct being a carboxylic acid. researchgate.net

Computational studies on the desymmetrization of N-acyl-azetidines have highlighted the importance of the activation of the azetidine nitrogen in these reactions. rsc.orgresearchgate.netresearchgate.net While these studies focus on the cleavage of the azetidine ring, they underscore the fundamental reactivity of the N-acyl azetidine moiety.

The table below summarizes hypothetical N-alkylation and N-acylation reactions of this compound based on general principles of amine reactivity.

Reagent TypeGeneral ReagentProduct TypeGeneral Conditions
Alkyl HalideR-X (X = Cl, Br, I)N-Alkyl-(2R)-2-(azetidin-1-yl)propan-1-olBase (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)
Acyl ChlorideR-COClN-Acyl-(2R)-2-(azetidin-1-yl)propan-1-olBase (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF)
Acid Anhydride(R-CO)₂ON-Acyl-(2R)-2-(azetidin-1-yl)propan-1-olHeat, optional catalyst

This table presents generalized reaction conditions and is for illustrative purposes. Specific conditions would require experimental optimization.

Formation of Metal-Complexing Agents and Ligand Scaffolds

The chiral nature of this compound, stemming from the stereocenter at the 2-position of the propanol chain, makes it an attractive building block for the synthesis of chiral ligands for asymmetric catalysis. The presence of both a nitrogen atom within the azetidine ring and an oxygen atom in the hydroxyl group allows for the creation of bidentate ligands (N,O-ligands) upon N-functionalization.

The synthesis of such ligands often involves the introduction of another coordinating group through N-alkylation or N-acylation. For instance, introducing a phosphine-containing group onto the azetidine nitrogen can lead to the formation of P,N-ligands, which are widely used in transition-metal-catalyzed reactions. mdpi.com The modular nature of these ligands allows for fine-tuning of their electronic and steric properties to achieve high enantioselectivity in catalytic transformations. mdpi.com

While direct examples of metal complexes derived from this compound are not readily found in the literature, the synthesis of chiral amino alcohol ligands and their application in catalysis is a well-established field. rsc.org For example, chiral aziridine alcohols have been shown to be effective ligands in the enantioselective addition of arylzinc reagents to aldehydes. researchgate.net The structural rigidity of the azetidine ring in this compound, compared to more flexible backbones, can be advantageous in creating a well-defined chiral environment around a metal center.

The development of chiral-at-metal catalysts, where the chirality originates from the stereogenic metal center coordinated to achiral ligands, represents an alternative approach in asymmetric catalysis. rsc.org However, the use of chiral ligands derived from molecules like this compound remains a dominant strategy.

The table below illustrates potential bidentate ligand scaffolds that could be synthesized from this compound.

N-Substituent (R')Ligand TypePotential Metal Coordination
2-(Diphenylphosphino)ethylP,N-BidentateRh, Ir, Pd, Ru
2-PicolylN,N-BidentateCu, Zn, Ni
2-(Oxazolin-2-yl)phenylN,N-BidentateVarious transition metals

This table provides hypothetical examples of ligand scaffolds. The synthesis and coordination behavior would need to be experimentally verified.

Applications in Advanced Organic Synthesis

Utilization as a Chiral Building Block

In principle, (2R)-2-(azetidin-1-yl)propan-1-ol could serve as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their stereochemistry to the final product. The defined stereochemistry at the C2 position of the propanol (B110389) moiety would make it a potential starting material for the synthesis of more complex chiral molecules.

Role as a Chiral Auxiliary in Asymmetric Organic Transformations

Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction. acs.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered. The 1,2-amino alcohol structure present in this compound is a common motif in well-established chiral auxiliaries. For instance, derivatives of prolinol, which has a similar structural feature, are widely used. The azetidine (B1206935) nitrogen could be acylated by a prochiral substrate, and the chiral environment created by the auxiliary would then influence the approach of a reagent to one face of the molecule over the other.

Precursor for Chiral Ligands in Asymmetric Catalysis

The synthesis of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govresearchgate.net this compound possesses the necessary functional groups (a secondary amine within the azetidine ring and a primary alcohol) to be chemically modified into a variety of chiral ligands.

The hydroxyl group could be converted into a phosphine (B1218219), an ether, or another coordinating group. The azetidine nitrogen could also be part of a bidentate or tridentate ligand structure. The combination of the rigid azetidine ring and the chiral center could lead to the development of unique ligand architectures for a range of metal-catalyzed reactions.

Chiral ligands derived from amino alcohols are frequently employed in enantioselective carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Michael additions, and allylic alkylations. These reactions are fundamental in the synthesis of many pharmaceuticals and natural products. A ligand derived from this compound could potentially be effective in such transformations, although no specific examples are documented.

Scaffold for Conformational Constraint Studies in Chemical Design

The conformationally restricted nature of the azetidine ring makes it a useful scaffold for studying the influence of molecular shape on biological activity or catalytic performance. By incorporating this rigid four-membered ring, chemists can reduce the number of accessible conformations of a molecule, which can help in understanding structure-activity relationships.

Advanced Analytical and Computational Investigations

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for a detailed structural analysis of (2R)-2-(azetidin-1-yl)propan-1-ol, offering insights far beyond simple confirmation of its covalent framework. These techniques probe the molecule's three-dimensional architecture and vibrational characteristics.

While standard ¹H and ¹³C NMR are used for basic structural verification, advanced NMR techniques are required to define the conformational preferences and verify the stereochemistry of this compound.

Two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for determining through-space correlations between protons, which in turn helps to define the molecule's preferred conformation. For instance, NOE correlations between the protons of the methyl group and specific protons on the azetidine (B1206935) ring would indicate their spatial proximity, constraining the possible orientations around the C2-N bond.

Furthermore, the analysis of coupling constants (J-values) provides detailed information about dihedral angles. In a related context, comparing experimental ¹³C NMR data with computed values from quantum chemical calculations can help assign the relative configuration of molecules with multiple stereocenters. frontiersin.org In cases of dynamic processes, such as the puckering of the azetidine ring or rotation around single bonds, variable temperature (VT) NMR studies can be employed to determine the energy barriers associated with these conformational changes. nih.gov For related lithiated azetidine derivatives, NMR analysis has been crucial in determining the diastereomeric ratio of products, suggesting that the lithiated intermediate may be configurationally labile. nih.gov

Table 1: Illustrative Advanced NMR Parameters for Conformational Analysis

TechniqueParameterObserved ProtonsInferred Information
NOESY NOE CorrelationH-C2 ↔ H-azetidineSpatial proximity, conformation around C2-N bond
NOE CorrelationH-C1 ↔ H-C2Preferred rotamer of the hydroxymethyl group
ROESY ROE CorrelationH-methyl ↔ H-azetidineDifferentiation of true NOEs from spin diffusion
¹H-¹H COSY J-CouplingH-C2 – H-C1Dihedral angle and side-chain orientation
VT-NMR ΔG‡Azetidine ring protonsEnergy barrier for azetidine ring inversion

This table is illustrative and presents potential experiments and expected outcomes for the target molecule.

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, providing definitive proof of its absolute configuration. Electronic Circular Dichroism (ECD) is particularly powerful for this purpose. mdpi.com

The absolute configuration of this compound can be unequivocally confirmed by comparing its experimental ECD spectrum with a spectrum calculated using quantum chemical methods, typically Time-Dependent Density Functional Theory (TD-DFT). nih.gov The process involves first performing a conformational search to identify all low-energy conformers of the molecule. nih.gov Subsequently, the ECD spectrum for each significant conformer is calculated, and a Boltzmann-averaged spectrum is generated based on their relative energies. nih.gov

A good match between the experimental spectrum and the calculated spectrum for the (2R)-enantiomer confirms the assigned absolute configuration. The Cotton effects (positive or negative peaks) in the ECD spectrum, typically in the 200-400 nm range for organic compounds, are highly sensitive to the spatial arrangement of atoms around the stereocenter. frontiersin.orgrsc.org While the target molecule lacks strong chromophores, the electronic transitions associated with the nitrogen atom and the hydroxyl group are sufficient to produce a characteristic ECD spectrum. mdpi.com

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. researchgate.net These two techniques are complementary; FT-IR measures the absorption of infrared radiation due to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. researchgate.net

For this compound, FT-IR is particularly sensitive to polar functional groups. Key expected vibrational bands would include a broad O-H stretching band for the alcohol group (around 3300-3500 cm⁻¹), C-H stretching bands (around 2850-3000 cm⁻¹), and C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹). In-situ FT-IR has been successfully used to monitor reactions involving related azetidine compounds, for example, by observing shifts in the C=N stretching frequency upon lithiation. nih.gov

FT-Raman spectroscopy would be advantageous for observing the vibrations of the carbon skeleton. The combination of both techniques provides a more complete vibrational profile. researchgate.netepequip.com Assignments of observed bands can be supported by DFT calculations, which can predict the vibrational frequencies and intensities with good accuracy. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
O-HStretch, H-bonded3500 - 3300 (broad)FT-IR
C-H (sp³)Stretch3000 - 2850FT-IR, FT-Raman
N-H(None)N/AN/A
C-OStretch1260 - 1050FT-IR
C-NStretch1250 - 1020FT-IR
C-CStretch1200 - 800FT-Raman
CH₂/CH₃Bending1470 - 1350FT-IR, FT-Raman

This table provides expected frequency ranges for the functional groups present in the molecule.

Quantum Chemical and Computational Studies

Computational chemistry provides a theoretical lens to investigate molecular properties and behaviors that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure and reactivity of molecules. For this compound, DFT can be used to model its synthesis or subsequent reactions, providing detailed mechanistic insights.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, explaining reaction kinetics and thermodynamics. For example, DFT calculations on the dehydration of 2-propanol have been used to examine the reaction's thermochemistry and the influence of temperature. arxiv.org

In a study on the lithiation of oxazolinylazetidines, DFT calculations (using the ωB97XD functional) were employed to identify the most stable structure of the lithiated intermediate and to calculate its vibrational frequencies, which were then compared with experimental FT-IR data. nih.gov This synergy between computation and experiment is crucial for validating proposed mechanisms. Such an approach could be used to study the stereochemical outcome of reactions involving this compound.

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, MD simulations can be used to map its conformational landscape. This involves simulating the molecule for an extended period (nanoseconds to microseconds) to observe all accessible conformations and their relative populations. This is particularly useful for understanding the flexibility of the azetidine ring and the rotational freedom of the propanol (B110389) side chain.

MD simulations are also essential for studying solvation effects. By explicitly including solvent molecules (e.g., water) in the simulation box, one can investigate how the solvent interacts with the solute. A study on a related azetidine compound, azetidine-2-carboxylic acid, used MD simulations to measure its hydrogen bonding potential and interaction energies with water. nih.gov Such simulations for this compound would reveal the structure of its hydration shell and the nature of hydrogen bonds formed between its hydroxyl group, nitrogen atom, and surrounding water molecules, which is critical for understanding its behavior in aqueous environments. nih.gov

Quantitative Structure-Property Relationships (QSPR) in Catalyst or Auxiliary Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that seek to correlate the structural or physicochemical properties of compounds with a specific target property. In the realm of asymmetric catalysis, QSPR is a powerful tool for understanding and predicting the performance of chiral ligands and auxiliaries, such as those based on the this compound scaffold. By identifying key molecular features that influence enantioselectivity and reactivity, QSPR models can guide the rational design of more efficient catalysts, potentially reducing the need for extensive empirical screening. researchgate.net

The development of a QSPR model in catalyst design typically involves several key steps. First, a dataset of structurally related catalysts is assembled, for which the property of interest (e.g., enantiomeric excess, or ee%) has been experimentally determined in a specific reaction. Next, a set of molecular descriptors is calculated for each catalyst. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex 3D descriptors that encode information about the molecule's shape, size, and electronic properties. Finally, a mathematical model is built using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to establish a correlation between the descriptors and the observed property.

A prominent application of 3D-QSPR in asymmetric catalysis is Molecular Field Analysis (MFA), such as Comparative Molecular Field Analysis (CoMFA). rsc.org This method analyzes the steric and electrostatic fields surrounding a set of aligned catalyst structures. The resulting contour maps provide a visual representation of which spatial regions are sensitive to steric bulk or electrostatic charge, offering intuitive insights for ligand modification. For instance, a positive steric contour in a specific region would suggest that introducing a bulkier substituent at that position on the ligand could enhance enantioselectivity. rsc.org

A practical example of a structure-enantioselectivity study can be seen in the titanium-catalyzed enantioselective addition of diethylzinc (B1219324) to aldehydes, using a series of carbohydrate-derived chiral diol ligands. While not directly involving azetidine-based ligands, this study illustrates the principles applicable to the design of catalysts like this compound. The enantioselectivity of the reaction was found to be highly dependent on the structure and stereochemistry of the chiral ligand.

Table 1: Evaluation of Chiral Diol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde mdpi.com

LigandBackboneConversion (%)ee (%)
1 α-D-Methylglucopyranoside9056
2 α-D-Methylglucopyranoside7535
3 β-D-Methylglucopyranoside8548
4 β-D-Methylglucopyranoside8045
5 α-D-Methylgalactopyranoside8940
6 α-D-Methylgalactopyranoside804
7 β-D-Methylgalactopyranoside8515
8 β-D-Methylgalactopyranoside8220

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are invaluable for structure elucidation, conformational analysis, and the validation of proposed chemical structures. nih.gov For a chiral molecule like this compound, computational methods can help in assigning specific signals in its ¹H and ¹³C NMR spectra and can corroborate its relative and absolute configuration.

The most common method for calculating NMR chemical shifts is Density Functional Theory (DFT), often utilizing the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com This approach involves first optimizing the 3D geometry of the molecule to find its lowest energy conformation(s). Subsequently, the nuclear shielding constants are calculated for this optimized geometry. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com The accuracy of these predictions depends heavily on the chosen level of theory, which includes the DFT functional (e.g., B3LYP, mPW1PW91) and the basis set (e.g., 6-311+G(2d,p)). nih.govrsc.org Incorporating solvent effects, often through a Polarizable Continuum Model (PCM), can further improve the correlation between calculated and experimental values. frontiersin.org

The validation process involves a direct comparison of the calculated chemical shifts with experimentally obtained NMR data. A strong correlation, often assessed by the root-mean-square deviation (RMSD) and the coefficient of determination (R²), provides high confidence in the structural assignment. researchgate.net

A study on the synthesis and characterization of enantiomerically pure vic-diamines, which are structurally related to β-amino alcohols, provides a clear example of this predictive and validation process. The researchers synthesized diastereomeric products and used DFT calculations to assign the correct stereochemistry based on the excellent agreement between the calculated and experimental NMR data.

Table 2: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) for a Chiral Diamine Derivative researchgate.net

Calculations performed at the GIAO DFT level. The specific functional and basis set were chosen to provide good agreement with experimental values. researchgate.net

As shown in the table, the calculated chemical shifts closely match the experimental values, allowing for unambiguous assignment of the protons in the molecule. researchgate.net This synergy between experimental NMR spectroscopy and DFT calculations is a cornerstone of modern structural chemistry. For this compound, this approach would not only confirm the connectivity of the atoms but also help in analyzing its conformational preferences in solution, providing a deeper understanding of its three-dimensional structure. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure azetidines, such as (2R)-2-(azetidin-1-yl)propan-1-ol, remains a significant challenge. researchgate.net While methods like the reduction of β-lactams and the cyclization of linear precursors exist, they often have limitations in scope and require specific starting materials. acs.orgresearchgate.net Future research will undoubtedly focus on creating more versatile and efficient stereoselective synthetic routes.

Key areas for advancement include:

Catalytic Asymmetric Cycloadditions: Developing novel catalysts for [2+2] cycloadditions between imines and alkenes is a promising avenue for the direct and enantioselective synthesis of the azetidine (B1206935) core. researchgate.net

Intramolecular C-H Amination: The use of palladium-catalyzed intramolecular C(sp³)–H amination offers a powerful strategy for constructing the azetidine ring with high functional group tolerance. rsc.org

Gold-Catalyzed Oxidative Cyclization: The gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides presents a flexible and practical route to chiral azetidin-3-ones, which can serve as versatile intermediates. nih.gov

Lanthanide-Catalyzed Aminolysis: The use of lanthanide triflates, such as La(OTf)₃, to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a mild and efficient method for azetidine synthesis. frontiersin.org This method has shown tolerance for a variety of functional groups. frontiersin.org

A comparative table of emerging stereoselective synthetic methods for azetidines is presented below:

Synthetic MethodKey FeaturesPotential Advantages
Catalytic Asymmetric CycloadditionsDirect formation of the azetidine ring from readily available starting materials.High atom economy, potential for high enantioselectivity.
Intramolecular C-H AminationForms the azetidine ring by activating a C-H bond.High functional group tolerance, regioselective.
Gold-Catalyzed Oxidative CyclizationUtilizes chiral sulfonamides to induce stereoselectivity.Access to chiral azetidin-3-ones, versatile intermediates.
Lanthanide-Catalyzed AminolysisEmploys a mild Lewis acid catalyst for ring closure.Tolerates acid-sensitive functional groups, high yields.

Exploration of Unconventional Reactivity Profiles and Transformations

The significant ring strain of azetidines (approximately 25.4 kcal/mol) is a driving force for their unique reactivity, which lies between that of the highly reactive aziridines and the more stable pyrrolidines. rsc.orgrsc.org This inherent strain can be harnessed to drive novel chemical transformations.

Future research should explore:

Strain-Release Driven Reactions: Investigating reactions that leverage the release of ring strain to form more complex molecular architectures is a key area of interest. acs.org For example, the aroylation of four-membered Michael acceptors via decarboxylative Giese-type reactions demonstrates the potential of this approach. acs.org

Regioselective Ring-Opening Reactions: A deeper understanding and control over the regioselective opening of unsymmetrically substituted azetidines will enable their use as versatile building blocks. magtech.com.cn The regioselectivity of these reactions is influenced by electronic and steric effects of the substituents. magtech.com.cn

Photochemical Transformations: The use of light to induce reactions, such as the Norrish-Yang cyclization to form azetidinols, followed by ring-opening reactions, presents a powerful strategy for creating complex molecules. beilstein-journals.org

Design of Next-Generation Chiral Catalysts and Auxiliaries with Enhanced Performance

Chiral azetidine derivatives, including those derived from this compound, hold significant promise as ligands and auxiliaries in asymmetric catalysis. Their rigid, four-membered ring structure can impart high levels of stereocontrol in chemical reactions.

Future efforts in this area should focus on:

Novel Ligand Architectures: Designing and synthesizing new chiral azetidine-based ligands with tailored electronic and steric properties to enhance catalytic activity and enantioselectivity. nih.gov

Applications in Asymmetric Synthesis: Exploring the use of these new catalysts in a wider range of asymmetric transformations, such as the enantioselective addition of organometallic reagents to aldehydes and ketones. researchgate.net

Iridium-Catalyzed Reductive Couplings: The development of iridium-tol-BINAP catalysts for the reductive coupling of allylic acetates with azetidinones provides a route to chiral α-stereogenic azetidinols, which are valuable bioisosteres. nih.gov

Theoretical Prediction and Experimental Validation of Novel Azetidine Architectures and their Properties

Computational chemistry and theoretical modeling are becoming increasingly powerful tools in predicting the properties and reactivity of molecules. For azetidines, these methods can guide the synthesis of new and interesting structures.

Future research directions include:

Predicting Reaction Outcomes: Using quantum chemical calculations, such as density functional theory (DFT), to predict the feasibility and selectivity of reactions to form azetidines. thescience.devresearchgate.net For instance, computational models have been used to predict which alkene-oxime pairs will react to form azetidines in photocatalyzed reactions. thescience.dev

Understanding Reactivity: Employing theoretical models to understand the factors that govern the regioselectivity of ring-opening reactions and other transformations of the azetidine ring. magtech.com.cn

Designing Novel Structures: The design of polycyclic energetic materials incorporating the azetidine structure has been explored, with computational methods used to predict their stability and performance. bohrium.com

Integration of Machine Learning and AI in Azetidine Synthesis and Design

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize organic synthesis. scispace.com These technologies can accelerate the discovery of new reactions, optimize reaction conditions, and aid in the design of novel molecules.

Future opportunities in the context of azetidine chemistry include:

Reaction Prediction and Optimization: Utilizing ML models to predict the outcomes of reactions to synthesize functionalized azetidines and to optimize reaction conditions for higher yields and selectivity. nih.govacs.org

Retrosynthesis Planning: Developing AI-powered tools for planning the multi-step synthesis of complex molecules containing the azetidine motif. youtube.com

Ligand Design: Employing data science and ML to analyze large datasets from high-throughput screening experiments to identify the key structural features of successful ligands for challenging transformations, such as the enantioretentive N-arylation of cyclic amines. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.